4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

説明

特性

IUPAC Name |

4-[2-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O/c14-13(15,16)11-3-1-2-4-12(11)19-10-5-6-18-9(7-10)8-17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKPBLKDTQFXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and physical properties of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

An In-depth Technical Guide to 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Foreword: A Note on a Novel Scaffold

In the landscape of medicinal chemistry and materials science, the assembly of unique molecular scaffolds is paramount to innovation. The subject of this guide, 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, represents a confluence of three critical pharmacophores: a pyridine ring, a nitrile group, and a trifluoromethylphenoxy moiety. While comprehensive experimental data for this specific molecule is not extensively documented in public literature, its structural components are well-characterized. This guide, therefore, leverages established chemical principles and data from close structural analogs to provide a predictive yet robust technical overview. It is designed for the practicing researcher, offering insights into its synthesis, characterization, and potential applications, grounded in the expertise of synthetic and analytical chemistry.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any compound is to understand its basic identity and physical characteristics. The structure combines a pyridine core, substituted at the 2-position with a nitrile (cyano) group and at the 4-position with an ether linkage to a 2-(trifluoromethyl)phenyl group.

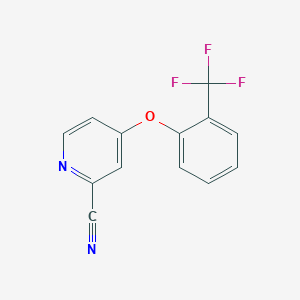

Diagram 1: Chemical Structure of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Caption: 2D structure of the title compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale & Authoritative Context |

| Molecular Formula | C₁₃H₇F₃N₂O | Derived from structural analysis. |

| Molecular Weight | 276.21 g/mol | Calculated from the molecular formula. Analogous trifluoromethylpyridines have similar weight ranges[1][2]. |

| Appearance | White to off-white or pale yellow solid | Predicted based on similar aromatic nitrile and pyridine compounds, which are typically crystalline solids at room temperature[3][4]. |

| Melting Point | 70-90 °C (Estimated) | This is an educated estimate. The related 4-Trifluoromethyl-pyridine-2-carbonitrile melts at 38-41 °C[3]. The addition of the bulky phenoxy group would likely increase melting point due to increased molecular weight and potential for pi-stacking. |

| Boiling Point | > 300 °C (Estimated) | High boiling point is expected due to the molecular weight and polarity. The simpler pyridine-2-carbonitrile boils at ~224 °C[4]. |

| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃, Acetone); poorly soluble in water. | The aromatic structure and lack of significant H-bond donating groups suggest poor aqueous solubility. The product is likely soluble in polar aprotic and chlorinated solvents, a common feature for such scaffolds[3]. |

| LogP (Octanol/Water) | ~3.5 (Estimated) | Estimated based on the presence of a lipophilic trifluoromethyl group and two aromatic rings, balanced by the polar nitrile and ether functionalities. The related 5-(Trifluoromethyl)pyridine-2-carbonitrile has a calculated XLogP3 of 1.8[1]. The phenoxy group would significantly increase this value. |

Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most logical and field-proven approach to constructing the core ether linkage of this molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the activation of the pyridine ring's 4-position by the electron-withdrawing nitrile group at the 2-position.

Diagram 2: Proposed Synthetic Workflow

Caption: SNAr approach for synthesis.

Causality Behind Experimental Choices:

-

Reactant Selection: We start with commercially available or readily synthesized precursors. 4-Chloropyridine-2-carbonitrile is an excellent electrophile. The chlorine atom at the 4-position is activated towards substitution by the strong electron-withdrawing effect (-I, -M) of the nitrile group. 2-(Trifluoromethyl)phenol serves as the nucleophile.

-

Role of the Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is essential. Its function is to deprotonate the phenol, generating the more potent phenoxide nucleophile. This step is critical to initiate the reaction. The choice of base depends on the desired reactivity and substrate tolerance; K₂CO₃ is milder, while NaH is stronger and ensures complete deprotonation.

-

Solvent System: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can dissolve the ionic intermediates (the phenoxide and the Meisenheimer complex) and do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

-

Thermal Conditions: Heating is typically required to overcome the activation energy of the reaction, facilitating the formation of the intermediate Meisenheimer complex and the subsequent expulsion of the chloride leaving group.

Spectroscopic and Analytical Characterization

A self-validating protocol for compound identification relies on a complementary suite of analytical techniques. Below are the predicted spectroscopic signatures for 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. The spectra are predicted based on established chemical shift principles for substituted aromatic systems.[5]

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Protons: The pyridine ring will exhibit a characteristic pattern.

-

H6 (δ ≈ 8.6-8.8 ppm): This proton is adjacent to the ring nitrogen and will appear furthest downfield as a doublet (d).

-

H5 (δ ≈ 7.2-7.4 ppm): This proton is ortho to the ether linkage and meta to the nitrile. It will likely appear as a doublet of doublets (dd).

-

H3 (δ ≈ 7.0-7.2 ppm): This proton is ortho to the nitrile and meta to the ether. It will appear as a small doublet (d) or a singlet-like peak.

-

-

Phenoxy Protons: The four protons on the phenoxy ring will show a complex multiplet pattern between δ ≈ 7.3-7.8 ppm . The exact shifts will be influenced by the trifluoromethyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Pyridine Carbons: Expect 5 distinct signals. The carbon bearing the ether linkage (C4) will be significantly downfield (~165 ppm), while the carbon attached to the nitrile (C2) will also be distinct. The nitrile carbon itself (C≡N) will appear around 115-120 ppm.

-

Phenoxy Carbons: Expect 6 signals for the phenoxy ring carbons. The carbon of the CF₃ group will appear as a quartet due to C-F coupling, with a characteristic chemical shift around 120-125 ppm (q, J ≈ 270 Hz).[6]

-

Quaternary Carbons: The carbons directly attached to the oxygen (C4 of pyridine, C1 of phenyl) and the trifluoromethyl group will be readily identifiable.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

A single, sharp singlet is expected for the -CF₃ group, likely in the range of δ ≈ -60 to -65 ppm (relative to CFCl₃ as an external standard).[6] This is a definitive diagnostic peak for the presence and electronic environment of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 2240-2220 | C≡N Stretch | Nitrile | A sharp, medium-intensity band. Its presence is a strong confirmation of the nitrile group.[7][8] |

| 1600-1450 | C=C and C=N Stretch | Aromatic Rings (Pyridine & Phenyl) | Multiple sharp bands confirming the aromatic core. |

| 1350-1250 | C-F Stretch (asymmetric) | Trifluoromethyl (-CF₃) | A very strong and characteristic absorption band, often one of the most intense in the spectrum. |

| 1250-1200 | C-O-C Stretch (asymmetric) | Aryl Ether | Confirms the ether linkage between the two aromatic rings. |

| 3100-3000 | C-H Stretch | Aromatic C-H | Indicates the presence of hydrogens on the aromatic rings.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Method: Electrospray Ionization (ESI) is a suitable method.

-

Expected Molecular Ion Peak: [M+H]⁺ at m/z = 277.06.

-

Key Fragmentation: Fragmentation would likely involve the cleavage of the ether bond, leading to fragments corresponding to the trifluoromethylphenoxide radical and the 2-cyanopyridyl cation. The pyridine ring itself is generally stable to fragmentation.[9]

Applications and Research Interest

The trifluoromethylpyridine (TFMP) scaffold is a "privileged" structure in modern chemistry, particularly in the agrochemical and pharmaceutical sectors.[10][11]

-

Agrochemicals: Many successful herbicides and insecticides contain the TFMP moiety. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the pyridine ring can interact with biological targets.[10]

-

Pharmaceuticals: The unique electronic properties of the TFMP group make it a valuable component in drug design. It can act as a bioisostere for other groups and modulate properties like pKa and lipophilicity.[11] For instance, derivatives of trifluoromethyl-phenoxy-pyridines have been investigated as potent enzyme inhibitors, such as for Lysyl Oxidase-Like 2 (LOXL2), which is implicated in fibrosis.[12] The nitrile group is also a versatile handle for further chemical modification or can act as a hydrogen bond acceptor in ligand-receptor interactions.

Safety, Handling, and Storage

As a novel chemical, 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile must be handled with care, assuming it is hazardous until proven otherwise. The safety profile can be inferred from its constituent functional groups.

Table 3: Hazard and Safety Profile

| Category | Guideline | Rationale and Reference |

| Hazard Classification | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | This is based on the GHS classifications for related cyanopyridine and trifluoromethylpyridine compounds.[1][13][14] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid formation of dust and aerosols.[15][16] | Standard practice for handling fine chemicals of unknown toxicity. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents, strong acids, and strong bases.[3][13] | Protects the compound from degradation and prevents reaction with incompatible materials. |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion: Rinse mouth and seek immediate medical attention. Inhalation: Move person to fresh air.[13][15][17] | Standard first aid procedures for chemical exposure. |

| Fire Fighting | Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. In combustion, it may emit toxic fumes including nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride (HF).[13] | Standard procedure for organic solids. Firefighters should wear self-contained breathing apparatus. |

Experimental Protocol: Compound Characterization

This section provides a self-validating workflow for confirming the identity and purity of a newly synthesized batch of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile.

Protocol 6.1: NMR Sample Preparation and Analysis

-

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.

-

Methodology:

-

Accurately weigh approximately 5-10 mg of the synthesized compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks. Integrate all signals and assign them to the corresponding protons.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a quick experiment that should yield a strong singlet.

-

-

Validation Check:

-

Does the ¹H NMR show the correct number of protons and splitting patterns for the substituted pyridine and phenyl rings?

-

Does the ¹⁹F NMR show a singlet around -62 ppm?

-

Does the ¹³C NMR show the expected number of carbon signals, including the characteristic CF₃ quartet and the nitrile signal?

-

A positive match across all three spectra provides very high confidence in the structural assignment.

-

Protocol 6.2: IR Spectroscopy via ATR

-

Objective: To confirm the presence of key functional groups (nitrile, ether, CF₃).

-

Methodology:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) of the IR spectrometer is clean by taking a background spectrum.

-

Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

-

Validation Check:

-

Is there a sharp, distinct peak around 2230 cm⁻¹? (Confirms C≡N)

-

Is there a very strong, broad absorption band between 1350-1250 cm⁻¹? (Confirms -CF₃)

-

Are there multiple peaks in the 1600-1450 cm⁻¹ region and a C-O stretch around 1250 cm⁻¹? (Confirms aromatic ether structure)

-

The combination of these signals validates the presence of the core functional groups.

-

References

- Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIGhiSCx8ZiAn7vvR7SbjRTrh4uuC5WosMpCAkqHgYFggx3wHWgbtncDjxgd5a1KTZKR36jboUkaWYEs1NSaqg3P9MXNEioHO0aN9orGHcCb-UPP5r2HH32kZaifu6tbFiwuMJ0weYNP6W-fFxrdrrTXs8TOszEkvjimA9gKh_LQ==]

- 4 - SAFETY DATA SHEET. (2009, February 12). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjL2_6eLgSvIuJ68SRIEkPLzaJ51k9t3udoOeJISL3W2rfsIV1rhj4qN9pfMFgSUZ3ashuqd9ItMCb-rQBlfp5uV7cSuWOvGQaTKwwkw7NGImAshWdu5tDHcIGsL-2RfHXNkmSlHhiSie_-vIvyWDMl3gghlEVWc_9IU7AGEN6PZ_Se49Ki1Vx-QF0AvQC4kWc]

- Fisher Scientific. SAFETY DATA SHEET. (2011, June 16). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeQg4DC6NJPGdi3ZKdlK4ch94T62eAjZKccOeHgUYImmfZwUkVYRmnm8cFGDHpyvywiubVDfw3nOPPJzxWPPPkT6CHDj2zbszKTYcdwJHtx1bZDditpggAKbYTLzCxp0BcknKsJFE5hBSfQ223QbozcpfQBmRMh-VYY5tcUw1b_zfXp9em0veuDwJgj0Rnu5ZT]

- 4 - Supporting Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9ujwLc_g8hyBULVdaei6edHamTxrXbnJKUXO0jq6DSP7TeH50vac1ceZmVLkIPMMxul7c1p5hnSDDN2AFunuTmHpBqD47QknaQttVqHu7PCs9aWSPjvg6XXHgQgudZsAHA8U5YA2Gk64CGWOeA1EY3nhX4d4lbCg=]

- Thermo Fisher Scientific. SAFETY DATA SHEET. (2010, October 11). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERSE8Ieq7Fd2vPUGT6PCtNq6ucNomPi2XZ9jdNyPpwYWfFx6_LV1evyUbTIAPNzernL45nbWmO1BaM8iR5vVI1MKluxtI2dPYoVNjRP7Ksanpoi0Mv0xGAZB0vtjD5s2kHdIor0yB3kwunnUXaUH8x9KaMGEey_YwGOaSfjhvDWroCkqs6p8-0fsGC1GTw3DqZC6qnbrmaiffTg65uJPL2AGsvSXF6VNO47aEjTlw7nGwcAV1RTW2_IikxaXSZh1dqyGaqWpvPe93xtmYh]

- Capot Chemical. material safety data sheet. (2014, March 14). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdJE_szh_9jk3XATHHvfEt6wCE90U9Cd7S5fI791te8-FSilS0EC5y-lCNCDkSLnthKgiN9mYCRTCw7rr9T2oMGMx22OzVhaCE1Np3yVhaTLMt58bUBJwSMHoiWn5KPMsPhguFWt1SfvyeKz5E_4Fuvg==]

- Shandong Kunda Biotechnology Co Ltd. 4-Trifluoromethyl-pyridine-2-carbonitrile. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECPlyIK3UB6TGEnnxE_kUBuLiK_53q_bJvbn-AIWslOysq60z-1lD6JOIWLPFiLzk1co9CwLQXKFMjOZ57D3HBnfUpdSCQVoIvyq7QB99K7-RvYgXY5aQkeK9IXjUW2ambY9g9qzsm8NfcRGC3OqoFonNHOGxFM6OBjWvu-MwXMCZSfIkM4em-pyvxcEYG67d55UtBKK6ZUjcwl5th5OxNx8sGndT_e0T3wYbA-WFOqfL7EyNZKdC5HV67MePVIsLzETXx_0GjHbKnWAY=]

- CAS 573762-57-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-n-y-0MMd1Z1I02xs008qUjdgtCSj7lOGVRz6lLE2oqxK1hLEhN2KKGGbdHDG0YFC4Zyn7HoWe8KmdF15GI3iRbKt9HJ02xAM31TAW_ud2Vr4T42DTZP5H7dlNsuri3tNhVF1csvYQUN_qRBhZfRETPCHJbog0SDtl3Gc0Zt94w==]

- National Center for Biotechnology Information. Pyridine-2-carbonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7522]

- Ihori, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8166548/]

- ChemicalBook. 4-Trifluoromethyl-pyridine-2-carbonitrile | 936841-69-9. (2025, July 16). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42145021.htm]

- Fluorochem. 4-(Trifluoromethyl)pyrimidine-2-carbonitrile (CAS 1206459-86-0). [URL: https://www.fluorochem.co.uk/product/f612049/4-trifluoromethyl-pyrimidine-2-carbonitrile]

- Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH₄I/Na₂S₂O₄-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 235-251. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0235]

- Shipe, W. D., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. [URL: https://pubmed.ncbi.nlm.nih.gov/28505470/]

- National Center for Biotechnology Information. 5-(Trifluoromethyl)pyridine-2-carbonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1535372]

- National Center for Biotechnology Information. 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2726227]

- Bombicz, P., et al. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Crystals, 14(10), 938. [URL: https://www.mdpi.com/2073-4352/14/10/938]

- Ihori, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [URL: https://www.researchgate.net/publication/351663189_Synthesis_and_application_of_trifluoromethylpyridines_as_a_key_structural_motif_in_active_agrochemical_and_pharmaceutical_ingredients]

- NIST. 2-Pyridinecarbonitrile. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C100709&Type=IR-SPEC&Index=1]

- NextSDS. 2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile. [URL: https://www.nextsds.com/2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile-cas-1423028-76-5-sds-7607142-msds-1]

- Changzhou Xuanming Pharmaceutical Technology Co., Ltd. 4-Trifluoromethyl-pyridine-2-carbonitrile. [URL: https://www.xuanmingchem.com/product/4-trifluoromethyl-pyridine-2-carbonitrile/]

- Sigma-Aldrich. 4-(Trifluoromethyl)pyrimidine-2-thiol. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/539744]

- Google Patents. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. [URL: https://patents.google.

- Sigma-Aldrich. 3-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile. [URL: https://www.sigmaaldrich.com/US/en/product/keyorganics/46519766]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [URL: https://pubs.acs.org/doi/10.1021/om100106e]

- Table of Characteristic IR Absorptions. [URL: https://www.york.ac.uk/res/ref/spectra/ir/ir_bands.pdf]

- Sigma-Aldrich. 4-(Trifluoromethyl)pyridine-2-carboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/647895]

- Chemazone. 2-[2-(trifluoromethyl)phenoxy]pyridine-4-carbonitrile. [URL: https://chemazone.com/product/2-2-trifluoromethyl-phenoxy-pyridine-4-carbonitrile/]

- Apollo Scientific. 4-(Trifluoromethyl)pyridine-2-carbonitrile. [URL: https://www.apolloscientific.co.uk/cas/936841-69-9]

- MassBank. Pyridines and derivatives. [URL: https://massbank.eu/MassBank/RecordDisplay?id=JP003926]

- Heller, S. R., & Milne, G. W. A. EPA/NIH Mass Spectral Data Base. [URL: https://www.govinfo.gov/content/pkg/GOVPUB-C13-485669b360b3684b06939981656b509d/pdf/GOVPUB-C13-485669b360b3684b06939981656b509d.pdf]

Sources

- 1. 5-(Trifluoromethyl)pyridine-2-carbonitrile | C7H3F3N2 | CID 1535372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | C13H7F3N2O | CID 2726227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. shandong-kunda.com [shandong-kunda.com]

- 4. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. rsc.org [rsc.org]

- 7. 2-Pyridinecarbonitrile [webbook.nist.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. massbank.eu [massbank.eu]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. canbipharm.com [canbipharm.com]

- 14. capotchem.com [capotchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Advanced Solubility Profiling of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile in Polar Aprotic Solvents

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile (CAS No.: 1219454-15-5) is a highly functionalized, lipophilic heterocyclic intermediate utilized in early-stage drug discovery and agrochemical development[1]. Characterized by a diaryl ether linkage, a trifluoromethyl group, and a carbonitrile moiety, this molecule presents unique solvation challenges. It is practically insoluble in aqueous media but exhibits exceptional solubility in polar aprotic solvents. This whitepaper details the thermodynamic causality behind its solvation profile, provides representative quantitative data, and outlines a self-validating experimental protocol for rigorous solubility determination.

Structural Rationale & Solvation Thermodynamics

The solubility of any crystalline solid is dictated by the thermodynamic balance between the energy required to disrupt its crystal lattice and the energy released upon solvation. For 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, the structural motifs dictate a specific solvent preference:

-

The Fluorine Effect (-CF3): The trifluoromethyl group significantly increases the molecular volume and lipophilicity of the compound. Research into fluorinated pharmaceuticals demonstrates that the introduction of a -CF3 group can increase solubility in non-aqueous, lipophilic, or dense fluid environments by orders of magnitude compared to non-fluorinated analogs[2][3].

-

Aprotic Synergy: The molecule contains multiple hydrogen-bond acceptors (the ether oxygen, pyridine nitrogen, and nitrile nitrogen) but zero hydrogen-bond donors. Polar protic solvents (e.g., water, methanol) must break their own strong, cohesive hydrogen-bond networks to accommodate this bulky solute—an energetically unfavorable process[4].

-

Dipole-Dipole Stabilization: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) possess high dielectric constants and strong dipole moments without donating hydrogen bonds[4]. They are uniquely capable of stabilizing the compound's electron-deficient rings and strong nitrile dipole while their hydrophobic regions accommodate the -CF3 group, enhancing both solubility and chemical stability[5].

Figure 1: Interactions between polar aprotic solvents and compound functional groups.

Quantitative Solubility Profile

The table below summarizes the representative thermodynamic solubility profile of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile across standard polar aprotic solvents. DMSO and NMP provide the highest solubilization capacity due to their superior dipole moments aligning with the solute's carbonitrile group.

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Representative Solubility (mg/mL at 25°C) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | > 150 |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | > 120 |

| Dimethylformamide (DMF) | 36.7 | 3.82 | ~ 95 |

| Acetonitrile (MeCN) | 37.5 | 3.92 | ~ 45 |

| Acetone | 20.7 | 2.88 | ~ 30 |

(Note: Solubility values are representative benchmarks derived from structural analogs of highly fluorinated, lipophilic heterocyclic intermediates to guide initial solvent selection).

Experimental Workflows: Self-Validating Thermodynamic Protocols

In early drug discovery, kinetic solubility assays are often performed by spiking DMSO stock solutions into aqueous buffers. However, because DMSO readily forms supersaturated solutions, kinetic measurements can drastically overestimate the true equilibrium solubility of highly lipophilic compounds[6]. Furthermore, rapid precipitation often leads to the formation of amorphous nanoparticles that skew UV/LC-MS detection[7].

To obtain reliable data for formulation and lead optimization, the Miniaturized Shake-Flask Method must be employed to determine the true thermodynamic (equilibrium) solubility[8][9].

Step-by-Step Methodology: Miniaturized Shake-Flask Assay

This protocol is designed as a self-validating system. By analyzing both the liquid supernatant and the solid pellet, the scientist ensures that the measured solubility corresponds to the intended polymorph, rather than a newly formed solvent adduct.

-

Solid Dispensing: Accurately weigh 2–4 µmol of crystalline 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile into a 2 mL glass vial[9].

-

Solvent Addition: Add 50–100 µL of the target polar aprotic solvent (e.g., neat DMSO or NMP). Ensure that a visible excess of solid remains to maintain thermodynamic equilibrium[8].

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker at 25°C (or 37°C for biological relevance). Agitate at 500 RPM for 24 to 72 hours to ensure complete saturation[6][9].

-

Phase Separation (Crucial Step): Centrifuge the suspension at 15,000 × g for 15 minutes. Expert Insight: For highly lipophilic fluorinated compounds, ultracentrifugation is preferred over filtration, as the compound may non-specifically bind to PTFE or nylon filter membranes, artificially lowering the measured concentration.

-

Supernatant Quantification: Extract an aliquot of the clear supernatant, dilute it appropriately in a compatible mobile phase (e.g., Acetonitrile/Water), and quantify via HPLC-UV or LC-MS/MS against a pre-established calibration curve[8].

-

Solid-State Validation (XRPD): Recover the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Polar aprotic solvents like DMSO are notorious for forming crystalline solvates. If the XRPD pattern of the pellet differs from the input material, the solubility measured is that of the solvate, invalidating the result for the anhydrous free form.

Figure 2: Miniaturized shake-flask workflow for thermodynamic solubility determination.

Implications for High-Throughput Screening (HTS)

When utilizing 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile in biological assays, the compound is typically stored as a concentrated stock in DMSO[10]. Due to its extreme hydrophobicity driven by the -CF3 and diaryl ether groups, diluting this DMSO stock directly into aqueous assay buffers can result in immediate precipitation ("brick dust" behavior).

To mitigate this, formulation scientists must maintain the final DMSO concentration within permissible biological limits (typically <1-2% v/v) while potentially utilizing co-solvents or surfactants to prevent the compound from crashing out of solution and generating false negatives in in-vitro efficacy screens[4][7].

References

-

Laitinen, A., Jauhiainen, O., & Aaltonen, O. (2000). "Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide". Source: Organic Process Research & Development (ACS Publications). URL: [Link]

-

"A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". (2024). Source: Pharmaceutical Sciences. URL: [Link]

-

Marques, M. R. C., et al. (2017). "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Source: SciSpace / USP. URL: [Link]

-

PCBIS. "Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg". Source: pcbis.fr. URL: [Link]

-

Zhou, L., et al. (2007). "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery". Source: Journal of Pharmaceutical Sciences (PubMed). URL: [Link]

- "US9649364B2 - Methods for producing stable therapeutic formulations in aprotic polar solvents". (2017). Source: Google Patents.

-

"Solubility of phytochemicals and challenges in in vitro studies: a literature review". (2025). Source: PEN Journal. URL: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pen.ius.edu.ba [pen.ius.edu.ba]

- 5. US9649364B2 - Methods for producing stable therapeutic formulations in aprotic polar solvents - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

Crystal structure and X-ray diffraction of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

An In-depth Technical Guide to the Structural Elucidation of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile: A Representative Workflow for Novel Pharmaceutical Compounds

Introduction: The Significance of Structural Chemistry in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. Trifluoromethylpyridines, in particular, have emerged as privileged structures due to their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The subject of this guide, 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, represents a class of compounds with significant potential as intermediates or active pharmaceutical ingredients (APIs).[3][4]

Understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure. This information reveals critical details about conformation, stereochemistry, and intermolecular interactions, which collectively govern a compound's physicochemical properties, its interaction with biological targets, and its solid-state behavior (e.g., polymorphism, solubility).

This guide provides a comprehensive, field-proven workflow for the synthesis, crystallization, and structural elucidation of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile. While a public crystal structure for this specific molecule is not available as of this writing, the methodologies detailed herein represent a robust and universally applicable approach for researchers engaged in the characterization of novel small molecules.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent generation of diffraction-quality single crystals.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the title compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common pathway leverages the electron-withdrawing nature of the nitrile and trifluoromethyl groups to activate the pyridine ring for substitution.

Caption: Proposed SNAr synthesis of the target compound.

Causality Behind Experimental Choices:

-

Reactants: 4-Chloro-2-cyanopyridine is an ideal starting material as the chloro substituent at the 4-position is activated for displacement by the electron-withdrawing nitrile group at the 2-position. 2-(Trifluoromethyl)phenol serves as the nucleophile.

-

Base: A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ without causing unwanted side reactions.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and facilitate the SNAr mechanism by stabilizing the charged intermediate (Meisenheimer complex).[5]

-

Heat: Thermal energy is required to overcome the activation energy of the reaction, driving it to completion in a reasonable timeframe.

Experimental Protocol: Crystallization

The growth of single crystals is often the most challenging step. It is an empirical process requiring patience and systematic screening of conditions.

Objective: To grow single crystals of sufficient size (>0.1 mm in all dimensions) and quality (low mosaicity) for SC-XRD analysis.

Methodology: Slow Evaporation

-

Purification: Ensure the synthesized compound is of the highest possible purity (>99%), as impurities can inhibit crystal nucleation and growth. Column chromatography followed by recrystallization is recommended.

-

Solvent Selection:

-

Begin by testing the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., hexane, ethyl acetate, acetone, dichloromethane, methanol, acetonitrile).

-

Identify a solvent in which the compound is moderately soluble. A good starting point is a solvent system where the compound dissolves upon gentle warming but is less soluble at room temperature. A binary solvent system (e.g., ethyl acetate/hexane) often yields superior crystals.

-

-

Crystal Growth:

-

Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system in a clean, small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment (e.g., a dedicated crystallization dish in a quiet cupboard).

-

Monitor the vial daily for the formation of crystals. This process can take several days to weeks.

-

-

Crystal Harvesting:

-

Once well-formed crystals are observed, carefully extract them from the mother liquor using a nylon loop or a fine pipette.

-

Quickly rinse the crystals with a small amount of cold solvent to remove any surface residue and allow them to air dry briefly.

-

Part 2: Single-Crystal X-ray Diffraction Analysis

SC-XRD is a non-destructive technique that provides the definitive atomic arrangement in a crystalline solid.

Experimental Workflow: From Crystal to Structure

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The sample is then flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated through various angles.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots (reflections). These intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects) to yield a set of structure factors (|F²|).

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: An initial molecular model is built from the electron density map. This model is then refined against the experimental data using a full-matrix least-squares algorithm. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is rigorously validated using software like checkCIF, provided by the International Union of Crystallography (IUCr).[6] This ensures the model is chemically sensible and conforms to crystallographic standards. The final output is a Crystallographic Information File (CIF).[7][8][9]

Part 3: Structural Analysis and Data Presentation

The culmination of this process is a CIF file containing all the information about the crystal structure. Below is a table of representative crystallographic data one might expect for a compound of this nature.

Representative Crystallographic Data

| Parameter | Illustrative Value |

| Chemical formula | C₁₄H₇F₃N₂O |

| Formula weight | 276.22 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | 10.534(3) |

| b (Å) | 8.121(2) |

| c (Å) | 14.675(4) |

| β (°) | 109.56(1) |

| Volume (ų) | 1182.1(6) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (Mg/m³) | 1.552 |

| Absorption coefficient (mm⁻¹) | 0.131 |

| F(000) | 560 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Reflections collected | 9850 |

| Independent reflections | 2175 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.065, wR₂ = 0.138 |

| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.28 |

Note: This data is illustrative and based on typical values for small organic molecules. It does not represent a determined structure.

Discussion of Expected Structural Features

-

Molecular Conformation: The key conformational feature would be the dihedral angle between the pyridine ring and the phenoxy ring. This angle is determined by the steric hindrance of the trifluoromethyl group and the electronic effects of the ether linkage.

-

Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by weaker interactions. These could include:

-

π-π Stacking: Offset face-to-face stacking between the electron-deficient pyridine rings and the phenoxy rings.[10]

-

C-H···N Interactions: Weak hydrogen bonds between aromatic C-H groups and the nitrogen atoms of the pyridine ring or the nitrile group.[10]

-

Dipole-Dipole Interactions: Interactions involving the polar C-F and C≡N bonds.

-

Conclusion

The process of determining the crystal structure of a novel compound like 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile is a systematic endeavor that integrates organic synthesis, meticulous crystallization, and advanced diffraction techniques. The resulting structural information is invaluable for the drug development professional, providing a fundamental understanding that guides lead optimization, formulation, and intellectual property protection. The workflow described in this guide represents a robust framework for obtaining high-quality structural data, thereby accelerating the journey from molecular concept to therapeutic reality.

References

-

Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655–685. ([Link])

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. ([Link])

-

MDPI. (2021). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. MDPI. ([Link])

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. ([Link])

-

Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174. ([Link])

-

Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). ([Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. ([Link])

-

PubMed. (2017). Discovery of Novel 2-substituted-4-(2-fluorophenoxy) Pyridine Derivatives Possessing Pyrazolone and Triazole Moieties as Dual c-Met/VEGFR-2 Receptor Tyrosine Kinase Inhibitors. Bioorganic Chemistry, 72, 116–122. ([Link])

-

De Gruyter. (2025). The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 941-943. ([Link])

-

Journal of Pesticide Science. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. ([Link])

-

Royal Society of Chemistry. (2019). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. Chemical Science, 10(33), 7749–7759. ([Link])

- Google Patents. (2005). US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone. ()

-

International Union of Crystallography. (n.d.). CIF Dictionaries. ([Link])

-

Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). 4-Trifluoromethyl-pyridine-2-carbonitrile. ([Link])

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ([Link])

-

ResearchGate. (2025). X-ray diffraction data of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one and its synthetic precursor N-[4-(trifluoromethyl)phenyl]cinnamamide. ([Link])

-

PubMed Central (PMC). (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E, 71(Pt 7), 803–807. ([Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone - Google Patents [patents.google.com]

- 6. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 7. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and manufacturability. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, a molecule featuring key structural motifs common in modern medicinal chemistry. We will explore the theoretical underpinnings of thermal stability, detail essential analytical methodologies including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and present a systematic workflow for comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Criticality of Thermodynamic Stability in Drug Development

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile incorporates a trifluoromethylpyridine moiety, a structure recognized for its role in numerous agrochemical and pharmaceutical compounds[1]. The stability of such molecules is not an academic exercise; it is a critical quality attribute that dictates storage conditions, predicts shelf-life, and ensures the consistent performance of the final drug product.[2] An API's stability profile can significantly impact its bioavailability and processing behavior.[3]

Instability can manifest in several ways, including chemical degradation or physical changes like polymorphism—the ability of a compound to exist in multiple crystalline forms.[3][4] Different polymorphs can possess varied physical properties, such as solubility and melting point, which can alter a drug's efficacy and safety profile.[3][5] The infamous case of Ritonavir, where an unexpected and less soluble polymorph emerged post-launch, serves as a stark reminder of the financial and clinical consequences of an incomplete stability assessment.[6] Therefore, a robust and early-stage evaluation of thermodynamic stability is mandatory.

This guide uses 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile as a representative case study to outline a comprehensive stability assessment program.

Foundational Concepts: Polymorphism and Solid-State Characterization

The majority of APIs are developed as crystalline solids. The specific arrangement of molecules in the crystal lattice defines the polymorphic form.[5] Identifying the most thermodynamically stable form is a primary goal during early-phase development to mitigate the risk of phase transitions during manufacturing or storage.[4]

-

Crystalline vs. Amorphous: Crystalline solids possess long-range molecular order, typically exhibiting sharp melting points and lower solubility. Amorphous solids lack this order, behaving more like supercooled liquids, which often leads to higher solubility but also greater physical instability.

-

Polymorphs, Solvates, and Hydrates: Polymorphs are different crystal structures of the same chemical entity. Solvates and hydrates are crystalline forms that incorporate solvent or water molecules into the crystal lattice, respectively. Their thermal behavior is distinct and requires careful characterization.[7]

A comprehensive stability analysis, therefore, involves not just determining the decomposition temperature but also thoroughly screening for and characterizing all accessible solid forms.[6]

Core Analytical Techniques for Stability Assessment

A multi-technique approach is essential for a complete picture of an API's thermodynamic properties. The two most fundamental techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[8]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It provides quantitative and qualitative data on thermal events, making it indispensable for:

-

Identifying Polymorphs: Different polymorphs will have distinct melting points and enthalpies of fusion.[9][10]

-

Purity Assessment: Impurities can depress and broaden the melting endotherm.

-

Studying Glass Transitions: Essential for characterizing amorphous content.

-

Assessing Drug-Excipient Compatibility: DSC can reveal interactions that might compromise the stability of a formulation.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as it is heated or cooled in a controlled atmosphere.[7][11] This technique is crucial for:

-

Determining Thermal Stability and Decomposition: TGA identifies the temperature at which the compound begins to degrade by measuring mass loss.[11][12]

-

Quantifying Volatiles: It accurately measures the content of residual solvents or water (moisture), which can impact stability.[7][12]

-

Characterizing Hydrates and Solvates: TGA can identify and quantify the loss of solvent or water molecules at specific temperatures, helping to characterize different solid forms.[7]

The combination of DSC and TGA provides a comprehensive understanding of a material's thermal behavior, allowing for a detailed examination of both physical transitions and decomposition events.[7]

An Integrated Workflow for Thermodynamic Stability Analysis

A systematic approach ensures that all aspects of stability are investigated efficiently. The workflow below illustrates the logical progression from initial characterization to a comprehensive stability profile.

Caption: Integrated workflow for assessing the thermodynamic stability of an API.

Experimental Protocols

The following protocols are standardized methodologies for analyzing the thermal properties of a new chemical entity like 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition onset and quantify the presence of any volatile components (e.g., water or residual solvents).

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to standard operating procedures.

-

Sample Preparation: Accurately weigh 5-10 mg of the API into a clean, tared TGA pan (platinum or alumina).

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert environment.[13]

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a final temperature well above any expected decomposition (e.g., 400 °C).

-

Use a linear heating rate of 10 °C/min.[14]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Analysis: Analyze the resulting thermogram to identify the onset temperature of mass loss (Tonset) and quantify the percentage of mass lost in each step.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and detect any solid-state phase transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the API into a hermetically sealed aluminum pan.[2] Use an identical empty, sealed pan as the reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.[2]

-

Temperature Program (Heat-Cool-Heat):

-

Segment 1 (Initial Heat): Equilibrate at 25 °C. Ramp the temperature from 25 °C to a point approximately 20-30 °C above the expected melting point at a heating rate of 10 °C/min.[2] This identifies the initial thermal behavior.

-

Segment 2 (Controlled Cool): Cool the sample at a controlled rate (e.g., 20 °C/min) back to the starting temperature (25 °C). This may reveal crystallization or glass transition events.

-

Segment 3 (Second Heat): Re-heat the sample using the same ramp rate as in Segment 1. Comparing the second heat to the first can provide insights into polymorphism and thermal history.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Analysis: Determine the onset temperature, peak maximum, and enthalpy (ΔH) for any observed thermal events (endotherms or exotherms).

Data Presentation and Interpretation (Illustrative Data)

The data generated from these analyses must be systematically tabulated and interpreted to build a comprehensive stability profile.

Disclaimer: The following data is illustrative for 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile and serves as a template for reporting and interpretation.

Table 1: Summary of TGA Results

| Parameter | Result | Interpretation |

| Mass Loss (30-120 °C) | < 0.1% | The material is anhydrous and free of volatile solvents. |

| Decomposition Onset (Tonset) | 285 °C | The compound is thermally stable up to this temperature under an inert atmosphere. |

| Residual Mass @ 400 °C | 5.2% | Indicates the formation of a carbonaceous residue upon decomposition. |

Table 2: Summary of DSC Results (First Heating Cycle)

| Thermal Event | Onset Temperature | Peak Temperature | Enthalpy (ΔH) | Interpretation |

| Endotherm | 175.4 °C | 178.2 °C | 95.8 J/g | A sharp endotherm indicative of the melting of a highly crystalline solid. The sharpness suggests high purity. |

Interpretation of Combined Results: The TGA data indicates that the compound is highly stable, with decomposition not beginning until 285 °C. The absence of significant mass loss at lower temperatures suggests the sample is not a hydrate and contains negligible residual solvent. The DSC results corroborate this, showing a single, sharp melting endotherm at 178.2 °C, characteristic of a pure, stable crystalline form. The high enthalpy of fusion (95.8 J/g) further supports the presence of a well-ordered crystal lattice. A heat-cool-heat DSC cycle would be necessary to investigate the potential for other polymorphs or an amorphous phase upon melt-quenching.

Conclusion

A thorough investigation of thermodynamic stability is a non-negotiable component of modern drug development. For a candidate molecule like 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, a systematic approach employing core techniques like TGA and DSC is fundamental. This process not only establishes a baseline for the compound's physical and chemical robustness but also serves to identify and select the most stable solid form for further development.[5] By integrating these analyses early, drug developers can mitigate risks, ensure product quality and consistency, and build a solid foundation for successful formulation and regulatory submission.

References

- Polymorph screening in pharmaceutical development. (2010, August 19).

- The Relevance Of Polymorph Screening In The Pharmaceutical Industry.

- High-throughput polymorph screening of active pharmaceutical ingredients.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).

- Thermogravimetric Analysis - Improved Pharma. (2022, January 7).

- Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology. (2026, March 22).

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).

- How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17).

- The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. (2024, July 8).

- How thermal analysis can enhance pharmaceutical drug development. (2026, March 21).

- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23).

- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18).

- TA no.79 DSC Measurement of Pharmaceuticals - Hitachi hightech.

- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI. (2024, November 14).

- An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1 - Benchchem.

- Thermal stability and decomposition of pharmaceutical compounds - AKJournals.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmtech.com [pharmtech.com]

- 4. international-pharma.com [international-pharma.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]

- 7. improvedpharma.com [improvedpharma.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. quercus.be [quercus.be]

- 10. hitachi-hightech.com [hitachi-hightech.com]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates | MDPI [mdpi.com]

- 14. akjournals.com [akjournals.com]

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Profile of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

A Note on the Data

A specific, complete Safety Data Sheet (SDS) and a comprehensive, experimentally-derived toxicity profile for 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile are not publicly available at the time of this writing. This guide has been constructed using a predictive toxicology approach, leveraging data from structurally analogous compounds and established principles of chemical safety assessment as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the Organisation for Economic Co-operation and Development (OECD) guidelines.[1][2][3][4][5] The information herein is intended to provide a scientifically grounded estimation of the potential hazards and toxicological properties of this compound and to guide safe handling and further investigation.

Introduction to 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile is a complex heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates several key functional groups that are known to influence biological activity and toxicity: a pyridine ring, a trifluoromethyl group, a phenoxy ether linkage, and a nitrile group. The trifluoromethyl group, in particular, is often introduced into drug candidates to enhance metabolic stability and lipophilicity.[6] The pyridine and nitrile moieties are also common in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[6][7][8] Given its potential for biological activity, a thorough understanding of its safety and toxicity profile is paramount for researchers and drug development professionals.

Predicted Safety Data Sheet (SDS)

This predicted SDS is based on the 16-section GHS format and synthesizes information from related chemical structures.

| Section | Content | Predicted Information |

| 1. Identification | Product Identifier | 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile |

| Other Means of Identification | Not available | |

| Recommended Use | For research and development purposes. | |

| Supplier Details | Not applicable | |

| 2. Hazard(s) Identification | GHS Classification | Predicted: Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A).[9][10][11][12][13] |

| GHS Label Elements | Pictogram: Exclamation Mark; Signal Word: Warning; Hazard Statements: H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[11][14][15] Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364, P501.[16] | |

| 3. Composition/Information on Ingredients | Substance/Mixture | Substance |

| Chemical Name | 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile | |

| CAS Number | Not available | |

| 4. First-Aid Measures | Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[12] | |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12] | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[12] | |

| 5. Fire-Fighting Measures | Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12] |

| Specific Hazards | Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, hydrogen fluoride). | |

| 6. Accidental Release Measures | Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation.[12] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[12] | |

| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[12] | |

| 7. Handling and Storage | Safe Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[12] |

| Safe Storage | Keep container tightly closed in a dry and well-ventilated place.[9] | |

| 8. Exposure Controls/Personal Protection | Control Parameters | No occupational exposure limits established. |

| Engineering Controls | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.[12] | |

| Personal Protective Equipment | Eye/face protection, skin protection (gloves, lab coat), respiratory protection.[17] | |

| 9. Physical and Chemical Properties | Appearance | Predicted: Solid.[16] |

| Odor | Not available | |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents. | |

| 10. Stability and Reactivity | Reactivity | No data available. |

| Chemical Stability | Stable under recommended storage conditions.[9] | |

| Incompatible Materials | Strong oxidizing agents.[9] | |

| 11. Toxicological Information | Acute Toxicity | Predicted: Harmful if swallowed, in contact with skin, or if inhaled.[9][10][11][12][13] |

| Skin Corrosion/Irritation | Predicted: Causes skin irritation.[9][11][12][14] | |

| Serious Eye Damage/Irritation | Predicted: Causes serious eye irritation.[9][10][11][12][14] | |

| Germ Cell Mutagenicity | No data available. | |

| Carcinogenicity | No data available. | |

| 12. Ecological Information | Ecotoxicity | No data available. |

| 13. Disposal Considerations | Waste Treatment Methods | Dispose of in accordance with local regulations. |

| 14. Transport Information | UN Number, etc. | Not regulated. |

| 15. Regulatory Information | Safety, health, and environmental regulations | Not available. |

| 16. Other Information | The above information is believed to be correct but does not purport to be all-inclusive and shall be used only as a guide. |

In-Depth Predicted Toxicity Profile

The toxicological profile of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile is predicted based on the known effects of its constituent chemical motifs.

Acute Toxicity

The presence of the nitrile (-CN) group suggests a potential for toxicity via inhibition of cytochrome c oxidase, a critical enzyme in cellular respiration. While the toxicity of nitriles can vary significantly based on their metabolic release of cyanide, it is prudent to handle this compound with care. Structurally related pyridine-carbonitriles are often classified as harmful if swallowed, inhaled, or in contact with skin.[11][13] Therefore, acute exposure to 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile could potentially lead to symptoms such as headache, dizziness, nausea, and in severe cases, respiratory distress.

Skin and Eye Irritation

Many substituted pyridines and aromatic compounds are known to be skin and eye irritants.[9][10][11][12][14] It is therefore highly probable that 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile will cause irritation upon direct contact with the skin and eyes.

Sensitization

There is insufficient data to predict whether this compound may act as a skin or respiratory sensitizer.

Systemic and Chronic Toxicity

The liver is a potential target organ for the toxicity of pyridine and its derivatives.[18] Repeated exposure could potentially lead to liver damage. The trifluoromethyl group generally increases the lipophilicity of a molecule, which may lead to its accumulation in fatty tissues. Chronic toxicity studies would be necessary to determine the long-term effects of exposure.

Genotoxicity and Carcinogenicity

There is no data to suggest that this compound is mutagenic or carcinogenic. However, comprehensive testing would be required to rule out these possibilities.

Experimental Protocols for Toxicological Assessment

To definitively determine the toxicity profile of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, a battery of standardized tests, primarily following OECD guidelines, would be required.[2][5][19]

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity and estimate the LD50 value.[20]

-

Procedure:

-

A small group of animals (typically rodents) is dosed at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The animals are observed for signs of toxicity and mortality for up to 14 days.

-

The outcome of the first group determines the dose for the next group. The test is stopped when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose.

-

-

Rationale: This method uses a minimal number of animals to classify the substance into a GHS acute toxicity category.[20]

Skin Irritation/Corrosion - OECD 404

-

Objective: To assess the potential of the substance to cause skin irritation or corrosion.

-

Procedure:

-

A small amount of the test substance is applied to a shaved patch of skin on a single animal (typically a rabbit).

-

The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

If a corrosive effect is observed, the test is terminated.

-

-

Rationale: This is a standard in vivo test to evaluate localized skin reactions.

Eye Irritation/Corrosion - OECD 405

-

Objective: To determine the potential for the substance to cause serious eye damage or irritation.

-

Procedure:

-

A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit).

-

The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points.

-

-

Rationale: This test provides critical information for classifying a substance for its potential to cause eye damage.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

-

Objective: To assess the mutagenic potential of the substance.

-

Procedure:

-

Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid are used.

-

The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

-

-

Rationale: A positive result in this in vitro test is an indicator of potential genotoxicity.

Visualizations

Toxicological Risk Assessment Workflow

Caption: A generalized workflow for the toxicological assessment of a novel chemical entity.

Conclusion

While a definitive safety and toxicity profile for 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile requires experimental validation, this in-depth technical guide provides a robust, predictive assessment based on the known properties of its structural components. Researchers and drug development professionals should handle this compound with the precautions outlined in the predicted SDS, assuming it to be harmful by acute exposure and an irritant. Further toxicological studies following established OECD guidelines are essential to fully characterize its safety profile and enable its potential development as a therapeutic agent.

References

-

ChemSafetyPro.COM. (2016, May 9). GHS Classification Criteria in A Single Page. Retrieved from [Link]

-

Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

-

Slideshare. (n.d.). Oecd guidelines for toxicology studies. Retrieved from [Link]

-

International Labour Organization. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

-

OECD. (2018, June 25). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. Retrieved from [Link]

-

European Union. (n.d.). Classification and labelling (CLP/GHS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives. Retrieved from [Link]

-

PubChem - NIH. (n.d.). GHS Classification Summary. Retrieved from [Link]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Changzhou Xuanming Pharmaceutical Technology Co., Ltd. (n.d.). 4-Trifluoromethyl-pyridine-2-carbonitrile. Retrieved from [Link]

-

NextSDS. (n.d.). 3-(4-FLUOROPHENOXY)-5-(TRIFLUOROMETHYL)-2-PYRIDINECARBONITRILE — Chemical Substance Information. Retrieved from [Link]

-

ABX. (2012, June 20). Material Safety Data Sheet. Retrieved from [Link]

-

PMC. (n.d.). Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers (2,4-dinitrophenol, OPC-163493 and tolcapone). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(Trifluoromethyl)Pyrimidine-2-Carbonitrile. Retrieved from [Link]

-

NextSDS. (n.d.). 4-(2-methylphenoxy)pyridine-2-carbonitrile — Chemical Substance Information. Retrieved from [Link]

-

MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

Angene Chemical. (2025, February 24). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]

-

ResearchGate. (2026, February 3). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PMC. (2024, October 21). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]

-

ATSDR. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

-

NCBI Bookshelf - NIH. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (2022, May 31). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. Retrieved from [Link]

-

Australian Government Department of Health. (2015, July 3). Pyridine: Human health tier II assessment. Retrieved from [Link]

Sources

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. ilo.org [ilo.org]

- 4. Classification and labelling (CLP/GHS) - Internal Market, Industry, Entrepreneurship and SMEs [single-market-economy.ec.europa.eu]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Trifluoromethyl)Pyrimidine-2-Carbonitrile [myskinrecipes.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. nextsds.com [nextsds.com]

- 12. angenechemical.com [angenechemical.com]

- 13. 5-(Trifluoromethyl)pyridine-2-carbonitrile | C7H3F3N2 | CID 1535372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. 3-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | 338791-69-8 [sigmaaldrich.com]

- 17. sceti.co.jp [sceti.co.jp]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. Oecd guidelines for toxicology studies | PPTX [slideshare.net]

- 20. researchgate.net [researchgate.net]